An In-depth Technical Guide to 2-Methoxycinnamic Acid: Chemical Properties and Structure
An In-depth Technical Guide to 2-Methoxycinnamic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for 2-Methoxycinnamic acid. The information is curated for professionals in research and development, offering detailed data and methodologies to support further investigation and application of this compound.
Chemical Structure and Identification
2-Methoxycinnamic acid, also known as o-methoxycinnamic acid, is an organic compound belonging to the class of cinnamic acids. Its structure consists of a benzene ring substituted with a methoxy group at the ortho (position 2) position and an acrylic acid group. The compound exists as two geometric isomers, the more stable (E)-isomer (trans) and the (Z)-isomer (cis). Unless specified otherwise, "2-Methoxycinnamic acid" typically refers to the trans-isomer.
Table 1: Structural and Identification Data for (E)-2-Methoxycinnamic Acid
| Identifier | Value | Citation |
| IUPAC Name | (E)-3-(2-methoxyphenyl)prop-2-enoic acid | [1] |
| Synonyms | trans-2-Methoxycinnamic acid, 3-(2-Methoxyphenyl)acrylic acid, o-Methoxycinnamic acid | [1] |
| Molecular Formula | C₁₀H₁₀O₃ | [2] |
| SMILES | COC1=CC=CC=C1/C=C/C(=O)O | [1][3] |
| InChI | InChI=1S/C10H10O3/c1-13-9-5-3-2-4-8(9)6-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-6+ | [1][4] |
| InChIKey | FEGVSPGUHMGGBO-VOTSOKGWSA-N | [1][4] |
| CAS Number | 1011-54-7, 6099-03-2 | [1][2][3] |
| Molecular Weight | 178.18 g/mol | [2] |
Physicochemical Properties
The physicochemical properties of 2-Methoxycinnamic acid are crucial for its handling, formulation, and biological activity. Key quantitative data are summarized below.
Table 2: Physicochemical Properties of (E)-2-Methoxycinnamic Acid
| Property | Value | Notes | Citation |
| Melting Point | 181.0 - 188.0 °C | Experimental | [3] |
| Boiling Point | 325.1 ± 17.0 °C | Predicted | [5] |
| Density | 1.195 ± 0.06 g/cm³ | Predicted | [5][6] |
| Water Solubility | 0.64 g/L | Predicted | [7] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Almost transparent in hot Methanol. | Qualitative | [5] |
| pKa | 4.47 ± 0.10 | Predicted | [5] |
| LogP | 2.54 | Predicted | [5] |
| Appearance | White to cream powder/crystal | --- | [3] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation and purity assessment of 2-Methoxycinnamic acid.
Table 3: Spectroscopic Data for (E)-2-Methoxycinnamic Acid
| Technique | Data Highlights |
| ¹H NMR | Data available but specific peak assignments require consultation of spectral databases. Key regions include aromatic protons (approx. 6.8-7.6 ppm), vinylic protons (approx. 6.4 and 7.8 ppm, showing a large coupling constant characteristic of the trans-isomer), and the methoxy protons (approx. 3.9 ppm). The carboxylic acid proton is a broad singlet at high ppm. |
| ¹³C NMR | Data available in spectral databases. Expected signals include those for the carboxylic carbon (~172 ppm), aromatic carbons (110-160 ppm), vinylic carbons (approx. 118 and 141 ppm), and the methoxy carbon (~55 ppm).[8] |
| Infrared (IR) | Characteristic peaks include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch (~1680 cm⁻¹), a C=C alkene stretch (~1630 cm⁻¹), and C-O stretches for the ether and acid (~1250 and 1300 cm⁻¹).[9] |
| UV-Vis | Expected to show strong absorbance in the UV region due to the conjugated system of the benzene ring and the acrylic acid moiety. Specific λmax values require experimental determination. |
| Mass Spectrometry | Molecular Ion Peak [M]+ at m/z = 178. Key fragments may correspond to the loss of H₂O, CO, and COOH.[1] |
Experimental Protocols
Synthesis via Knoevenagel Condensation
The Knoevenagel condensation is a reliable method for synthesizing cinnamic acid derivatives. The following protocol is adapted from established procedures for similar compounds and provides a general framework.[10][11]
Objective: To synthesize 2-Methoxycinnamic acid from 2-methoxybenzaldehyde and malonic acid.
Reagents:
-
2-Methoxybenzaldehyde
-
Malonic Acid
-
Pyridine (as solvent and base catalyst)
-
Piperidine (as co-catalyst, optional)
-
Concentrated Hydrochloric Acid
-
Distilled Water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-methoxybenzaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (2.5-3.0 eq).
-
Add a catalytic amount of piperidine (0.1 eq), if desired, to accelerate the reaction.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) in a heating mantle or oil bath for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid (sufficient to neutralize the pyridine and acidify the solution to pH 1-2).
-
A precipitate of crude 2-Methoxycinnamic acid will form. Stir the mixture for 15-20 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold distilled water to remove residual pyridine hydrochloride and other water-soluble impurities.
Purification by Recrystallization
Objective: To purify the crude 2-Methoxycinnamic acid.
Procedure:
-
Transfer the crude, air-dried product to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. Keep the solution heated on a hot plate.
-
If the solution is colored, a small amount of activated charcoal can be added, and the mixture boiled for a few minutes before hot filtration to remove the charcoal.
-
Allow the clear, hot solution to cool slowly to room temperature.
-
Once crystal formation appears to be complete, place the flask in an ice bath for 30 minutes to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold ethanol.
-
Dry the purified crystals in a vacuum oven or desiccator.
Analytical Characterization
Objective: To confirm the identity and purity of the synthesized product.
Methodology:
-
Melting Point: Determine the melting point of the purified product and compare it to the literature value. A sharp melting range close to the literature value indicates high purity.
-
Spectroscopy (NMR, IR): Prepare samples of the purified product for ¹H NMR, ¹³C NMR, and IR spectroscopy. Analyze the resulting spectra to confirm the presence of all key functional groups and the overall structure, comparing shifts and patterns to known data.
-
Chromatography (HPLC): Purity can be quantitatively assessed using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase (e.g., acetonitrile/water with formic acid).
Biological Activity and Signaling Pathways
2-Methoxycinnamic acid and its structural isomers are known for a range of biological activities. The primary reported mechanism for the 2-methoxy isomer is the inhibition of tyrosinase, a key enzyme in melanin synthesis.
Tyrosinase Inhibition
(E)-2-methoxycinnamic acid is a noncompetitive inhibitor of tyrosinase (EC 1.14.18.1).[1] Tyrosinase is a copper-containing enzyme that catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. By inhibiting this enzyme, 2-methoxycinnamic acid can effectively reduce melanin production, making it a compound of interest for applications in cosmetics and for treating hyperpigmentation disorders. As a noncompetitive inhibitor, it is believed to bind to a site on the enzyme other than the active site, altering the enzyme's conformation and reducing its catalytic efficiency.
Potential Anti-inflammatory and Apoptotic Pathways
While direct evidence for 2-Methoxycinnamic acid is limited, its structural analogs have been shown to modulate key signaling pathways involved in inflammation and apoptosis. These findings suggest potential mechanisms of action for 2-Methoxycinnamic acid that warrant further investigation.
-
Anti-inflammatory Effects: Related compounds, such as 2-methoxy-4-vinylphenol, have been shown to exert anti-inflammatory effects by suppressing the activation of NF-κB and MAPK signaling pathways.[12][13] This leads to the downregulation of pro-inflammatory mediators like iNOS, COX-2, TNF-α, and IL-6.
-
Apoptosis Induction: Other cinnamic acid derivatives have been demonstrated to induce apoptosis in cancer cell lines.[14][15] Ferulic acid, for instance, can trigger apoptosis through the modulation of Bcl-2 family proteins (increasing pro-apoptotic Bax, decreasing anti-apoptotic Bcl-2) and the activation of caspases (caspase-3, -8, -9).[14] Cinnamic acid itself has been shown to induce the extrinsic apoptotic pathway via TNFα and its receptor, TNFR1.[16]
Conclusion
2-Methoxycinnamic acid is a well-defined compound with established physicochemical properties and clear methodologies for its synthesis and purification. Its primary documented biological activity is the noncompetitive inhibition of tyrosinase. Based on the activities of structurally related compounds, it holds potential for further investigation as an anti-inflammatory and pro-apoptotic agent. This guide provides the foundational data and protocols necessary for researchers to explore and harness the properties of this versatile molecule.
References
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- 2. 2-Methoxycinnamic acid = 97.0 6099-03-2 [sigmaaldrich.com]
- 3. trans-2-Methoxycinnamic acid, 98+% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. 2-METHOXYCINNAMIC ACID(1011-54-7) 1H NMR spectrum [chemicalbook.com]
- 5. 2-METHOXYCINNAMIC ACID CAS#: 1011-54-7 [m.chemicalbook.com]
- 6. trans-2-Methoxycinnamic Acid | TargetMol [targetmol.com]
- 7. Showing Compound trans-2-Methoxycinnamic acid (FDB004884) - FooDB [foodb.ca]
- 8. 2-METHOXYCINNAMIC ACID(1011-54-7) 13C NMR [m.chemicalbook.com]
- 9. infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. scribd.com [scribd.com]
- 12. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ferulic acid-mediated modulation of apoptotic signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Exploring the Molecular Mechanism of Cinnamic Acid-Mediated Cytotoxicity in Triple Negative MDA-MB-231 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
